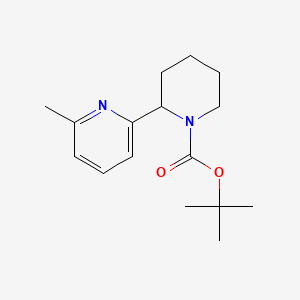

tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate

Description

tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 6-methylpyridin-2-yl substituent at the 2-position. This structure is commonly utilized in medicinal chemistry as a scaffold for kinase inhibitors and other bioactive molecules due to its conformational rigidity and ability to engage in hydrogen bonding via the pyridine nitrogen.

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

tert-butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O2/c1-12-8-7-9-13(17-12)14-10-5-6-11-18(14)15(19)20-16(2,3)4/h7-9,14H,5-6,10-11H2,1-4H3 |

InChI Key |

AVEUZKVFXGNECK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2CCCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

One of the most common and efficient methods to prepare tert-butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate is via Suzuki-Miyaura cross-coupling between a halogenated 6-methylpyridine and a boronate ester of Boc-protected piperidine.

-

- The reaction uses tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate as the boronate ester.

- The halogenated pyridine (e.g., 3-bromo-5-(trifluoromethyl)pyridine or 3-bromo-6-methylpyridine) is reacted with the boronate ester under palladium catalysis.

- Typical conditions include a palladium catalyst, base, and an organic solvent such as ethyl acetate or tetrahydrofuran.

- The crude product is purified by flash column chromatography.

-

- Yields reported are high, often exceeding 95%.

- The product is typically obtained as a white amorphous solid.

- Characterization by HRMS confirms the expected molecular weight with high accuracy.

| Reagents | Amount (mmol) | Equivalents | Yield (%) | Product Form |

|---|---|---|---|---|

| 3-bromo-5-(trifluoromethyl)pyridine | 0.25 | 1.0 | 99 | White amorphous solid |

| tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate | 0.25 | 1.0 |

- Reference: This method is detailed in a Royal Society of Chemistry supplementary information document, demonstrating the synthesis of related tert-butyl 4-(6-methylpyridin-2-yl)piperidine-1-carboxylate analogs with excellent yields and purity.

Photocatalytic One-Step Synthesis

A novel and environmentally friendly approach involves the photocatalytic synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is structurally related and provides insights into the preparation of similar tert-butyl carbamate derivatives.

-

- Uses acridine salt as a photocatalyst.

- Reactants include 2-aminopyridine and piperazine-1-tert-butyl formate.

- The reaction is carried out under blue LED light irradiation in the presence of an oxidant.

- The process avoids heavy metals and hydrogen gas, making it safer and more environmentally benign.

- The reaction proceeds in one step, shortening the synthesis route and reducing byproducts.

| Component | Amount (mmol) | Equivalents | Notes |

|---|---|---|---|

| 2-aminopyridine | 0.2 | 1.0 | Starting material |

| Piperazine-1-tert-butyl formate | 0.2 | 1.0 | Coupling partner |

| Acridine salt (photocatalyst) | 0.01 | 0.1 | Catalytic amount |

| 2,2,6,6-Tetramethylpiperidine-N-oxide (oxidant) | 0.1 | 0.5 | Oxidant |

| Anhydrous dichloroethane (solvent) | 2 mL | - | Reaction medium |

-

- The mixture is purged with oxygen three times.

- Irradiated with blue LED light for 10 hours.

- After reaction completion, the product is purified by column chromatography.

- Yield reported is approximately 95%.

-

- One-step synthesis.

- High yield and purity.

- Environmentally friendly and safe.

- Suitable for scale-up and industrial production.

Reference: Detailed in a Chinese patent document describing the photocatalytic synthesis of tert-butyl carbamate derivatives with improved efficiency and safety.

Scale-Up and Photochemical Methods

Photochemical methods using LED irradiation have been employed for scale-up synthesis of related tert-butyl piperidine carboxylates.

-

- A 6 mmol scale reaction using tert-butyl 4-iodopiperidine-1-carboxylate and N-aryl acrylamides under copper catalysis and LED irradiation.

- Reaction conditions include Cu(OTf)2 catalyst, ligand L1, and 1,1,3,3-tetramethylguanidine base in THF solvent.

- The reaction is performed under nitrogen atmosphere with 410 nm LED light for 24 hours.

- The product is isolated by extraction and silica gel chromatography with yields around 80%.

-

- Demonstrates feasibility of photochemical methods for large-scale synthesis.

- Provides a route to functionalized tert-butyl piperidine derivatives with good efficiency.

Reference: Supplementary information from Royal Society of Chemistry publication on photochemical synthesis of tert-butyl piperidine derivatives.

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Scale Suitability |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Halogenated 6-methylpyridine + Boc-piperidine boronate, Pd catalyst, base, organic solvent | 95-99 | High yield, well-established | Lab to pilot scale |

| Photocatalytic One-Step Synthesis | 2-aminopyridine + piperazine-1-tert-butyl formate, acridine salt catalyst, blue LED, oxidant | ~95 | One-step, environmentally friendly | Suitable for industrial scale |

| Photochemical Scale-Up | tert-butyl 4-iodopiperidine-1-carboxylate, Cu catalyst, LED irradiation, base, THF | ~80 | Scalable, photochemical approach | Pilot plant scale |

The preparation of this compound is effectively achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling, providing high yields and purity suitable for medicinal chemistry applications. Emerging photocatalytic methods offer promising one-step, environmentally friendly alternatives with high efficiency and scalability. Photochemical approaches further enable scale-up synthesis with good yields. These diverse methods provide a robust toolkit for the synthesis of this important compound, balancing efficiency, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H22N2O2

- Molecular Weight : Approximately 262.35 g/mol

- IUPAC Name : tert-butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate

- Structural Features : The presence of a tert-butyl group enhances lipophilicity, while the piperidine ring contributes to its pharmacological properties.

Medicinal Chemistry

The compound is primarily utilized in drug discovery, particularly as a precursor for synthesizing biologically active derivatives. Its structural characteristics allow for modifications that can enhance efficacy against specific targets.

| Application | Description |

|---|---|

| Anticancer Agents | Exhibits potential in developing compounds that inhibit cancer cell proliferation. |

| Antimicrobial Activity | Investigated for efficacy against various bacterial strains, particularly Gram-positive bacteria. |

| Neuropharmacology | Explored for neuroprotective effects and modulation of neurotransmitter systems. |

Research has indicated that this compound possesses various biological activities:

- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cells, with studies reporting IC50 values indicating effective concentrations for treatment.

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (breast cancer) | 0.126 | |

| A549 (lung cancer) | 1.5 |

- Antimicrobial Properties : It has demonstrated significant antibacterial activity against common pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL |

Neuroprotective Effects

In preclinical studies, the compound has been evaluated for its neuroprotective properties, showing potential in reducing neuronal apoptosis and improving cognitive functions in animal models.

Case Study 1: Anticancer Efficacy

A study involving BALB/c mice inoculated with MDA-MB-231 cells treated with this compound demonstrated:

- A greater than 70% reduction in tumor size after four weeks of administration compared to untreated controls, indicating its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Activity Assessment

In vitro testing against various bacterial strains revealed:

- Significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

Compound 55 : tert-Butyl 4-(2-(6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylthio)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)ethyl)piperidine-1-carboxylate

- Key Differences :

- Additional pyrido[2,3-d]pyrimidin-7(8H)-one moiety.

- Chloro and methylthio substituents on the phenyl ring.

- Ethyl linker between piperidine and the heterocyclic core.

- Synthesis : Prepared via General Procedure I using tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (61% yield) .

- Molecular Weight : 580.2 (MS-ESI+) .

tert-Butyl (6-methoxypyridin-2-yl)carbamate

- Key Differences :

- Methoxy group replaces the methyl substituent on the pyridine ring.

- Simpler structure lacking the piperidine ring.

- Molecular Weight: Not explicitly stated, but estimated ~237.3 g/mol based on molecular formula (C11H14N2O3) .

tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate

- Key Differences :

- Chloro and pivalamido substituents on the pyridine ring.

- Methylcarbamate linkage instead of direct piperidine substitution.

- Molecular Weight : 341.83 g/mol .

Piperidine-Based Analogues with Heterocyclic Modifications

tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate

- Key Differences: Pyrimidine core replaces pyridine. Chloro and methylthio substituents on the pyrimidine ring. Methylamino linkage to the piperidine.

- Safety : Requires precautions to avoid heat and ignition sources .

tert-Butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

- Key Differences :

- Ethoxy and methylthio groups on the pyrimidine ring.

- Oxymethyl linker between piperidine and pyrimidine.

- Molecular Weight : 383.51 g/mol .

Binding Affinity and Stability

- tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate : Exhibits high binding stability (-4.5 kcal/mol) due to the tetrazole group’s strong hydrogen-bonding capacity .

Biological Activity

Introduction

tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Properties

- Molecular Formula : CHNO

- Molecular Weight : 276.37 g/mol

- CAS Number : 1352541-66-2

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a 6-methylpyridine moiety, which is critical for its biological activity.

Biological Activities

Antimicrobial Activity

Research indicates that compounds containing piperidine and pyridine rings exhibit significant antimicrobial properties. For instance:

- A study demonstrated that derivatives of piperidine showed inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The mechanism involves targeting specific enzymes within the mycobacterial electron transport chain, crucial for ATP production and survival under hypoxic conditions .

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

- In vitro studies have shown that similar piperidine derivatives can induce cytotoxicity in various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. The IC50 values for these compounds ranged significantly, indicating varying degrees of potency against different cancer types .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the pharmacological action of this compound:

- The compound has been tested for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown promising results against human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are important targets in cancer therapy and other diseases .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for drug design:

| Substituent | Effect on Activity |

|---|---|

| Tert-butyl group | Enhances lipophilicity and membrane penetration |

| 6-Methylpyridine | Contributes to receptor binding affinity |

| Piperidine ring | Essential for biological activity |

Research suggests that modifications to these functional groups can lead to improved efficacy and selectivity against target enzymes or receptors.

Case Studies

- Antimycobacterial Activity : A recent study focused on a series of piperidine derivatives, including this compound, revealing potent inhibition against Mtb with IC50 values in the low micromolar range. These findings highlight the potential of this compound as a lead structure for developing new antitubercular agents .

- Cytotoxicity Assays : Another significant study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that certain modifications to the piperidine structure led to enhanced anticancer activity, with some compounds achieving IC50 values below 10 µM against multiple tumor types .

The biological activity of this compound suggests that it holds promise as a therapeutic agent in various fields, particularly in antimicrobial and anticancer applications. Continued research into its structure-activity relationships will be crucial for optimizing its efficacy and exploring its full potential in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.